molecular formula C9H11BrN2O2 B3121490 Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide CAS No. 287487-16-5

Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide

Cat. No. B3121490
CAS RN: 287487-16-5
M. Wt: 259.1 g/mol
InChI Key: ZCZSRQZILOUMSP-UHFFFAOYSA-N
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Description

“Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” is a chemical compound with a specific structure and properties . It is often used in various chemical reactions due to its unique characteristics .


Synthesis Analysis

The synthesis of “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” involves several steps and specific reagents . The process requires careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” is determined by its molecular formula and the arrangement of atoms within the molecule . This structure influences its physical and chemical properties .


Chemical Reactions Analysis

“Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” can participate in various chemical reactions . The outcomes of these reactions depend on the conditions and other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can influence how the compound behaves in different environments and reactions .

Scientific Research Applications

Pest Control Agents

Benzeneaceticacid, 3-bromo-4-methoxy-, hydrazide has been investigated in the context of pest control. Cremlyn and Hornby (1969) prepared various benzenesulphonohydrazides, including 3-bromo-4-methoxy-, as part of a search for new pest control agents. These hydrazides were converted into derivatives like hydrazones and azides (Cremlyn & Hornby, 1969).

Anticancer Activities

The compound has shown potential in anticancer research. Abdel‐Aziz et al. (2009) prepared ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate and its derivatives, including acid hydrazides, which displayed significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Antibacterial Activity

Popiołek and Biernasiuk (2016) synthesized a series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, finding some compounds with high bacteriostatic or bactericidal activity against Gram-positive bacteria, especially Bacillus spp. (Popiołek & Biernasiuk, 2016).

MRI Contrast Agents

The application of benzeneaceticacid, 3-bromo-4-methoxy-, hydrazide in MRI contrast agents has been explored. Wan et al. (2016) synthesized a Gd(III) complex with 2-hydrazino-6-methoxy-1,3-benzothiazole, showing potential as an MRI contrast agent with higher longitudinal relaxivity compared to standard agents (Wan et al., 2016).

Synthesis and Characterization of Derivatives

Various studies have been conducted on the synthesis and characterization of benzeneaceticacid, 3-bromo-4-methoxy-, hydrazide derivatives, examining their potential in different scientific applications, including antibacterial activities and molecular docking studies (Shakir et al., 2020).

Mechanism of Action

The mechanism of action of “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” in chemical reactions involves the breaking and forming of chemical bonds . This process is influenced by the molecular structure of the compound .

Safety and Hazards

Like all chemicals, “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” should be handled with care to ensure safety . It’s important to understand the potential hazards associated with this compound and to take appropriate precautions when handling it .

Future Directions

The future directions for research on “Benzeneaceticacid,3-bromo-4-methoxy-,hydrazide” could involve exploring new synthesis methods, investigating its behavior in novel reactions, or studying its potential applications in various fields . As our understanding of this compound grows, so too will the opportunities for its use .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZSRQZILOUMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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